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Cyclic peptides are a class of bioactive molecules characterized by their ring-like structure, formed through the covalent linkage of amino acids. These peptides exhibit unique structural and functional properties due to their closed-ring conformation, which can provide increased stability against proteolytic degradation compared to linear peptides. Cyclic peptides play crucial roles in various biological processes, including cell signaling, enzyme inhibition, and target recognition. Their compact structure allows for the precise positioning of functional groups, leading to enhanced potency and selectivity. Due to their promising therapeutic potential, cyclic peptides are increasingly being investigated as novel drug candidates across different therapeutic areas such as oncology, inflammation, and infectious diseases. These peptides can be synthesized through solid-phase peptide synthesis (SPPS) or bio-orthogonal chemistry techniques, offering flexibility in structure design and modification.
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